molecular formula C9H11BO4 B6303853 3-Formyl-4-methoxy-5-methylphenyl boronic acid CAS No. 2121512-68-1

3-Formyl-4-methoxy-5-methylphenyl boronic acid

Cat. No.: B6303853
CAS No.: 2121512-68-1
M. Wt: 193.99 g/mol
InChI Key: JNGRWCFPRBLQFM-UHFFFAOYSA-N
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Description

3-Formyl-4-methoxy-5-methylphenyl boronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group

Mechanism of Action

Target of Action

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a versatile organic compound used in various scientific experiments

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methoxy-5-methylphenyl boronic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methoxy-5-methylphenyl boronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Palladium catalyst, aryl halides, and a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Carboxy-4-methoxy-5-methylphenyl boronic acid.

    Reduction: 3-Hydroxymethyl-4-methoxy-5-methylphenyl boronic acid.

    Substitution: Biaryl compounds with various functional groups.

Scientific Research Applications

3-Formyl-4-methoxy-5-methylphenyl boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and methyl groups.

    3-Formylphenylboronic acid: Lacks the methoxy and methyl groups.

    4-Formylphenylboronic acid: Lacks the methoxy and methyl groups.

Uniqueness

3-Formyl-4-methoxy-5-methylphenyl boronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring, which provides a distinct reactivity profile and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

(3-formyl-4-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-8(10(12)13)4-7(5-11)9(6)14-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRWCFPRBLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C=O)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217544
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-68-1
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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